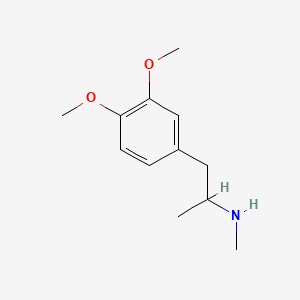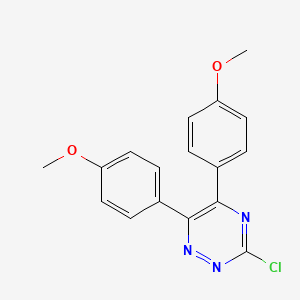
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is an organic compound with a molecular structure that includes a benzene ring substituted with a formyl group, a hydroxyl group, and a methylated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE typically involves the reaction of 3-hydroxybenzoic acid with methylamine and formic acid. The process can be carried out under mild conditions, often using a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for about 12 hours . The yield of the intermediate product can be quite high, around 91%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a more reactive leaving group.
Major Products
Oxidation: The major product is n-Methyl-3-carboxy-2-hydroxybenzamide.
Reduction: The major product is n-Methyl-3-hydroxymethyl-2-hydroxybenzamide.
Substitution: The products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It may serve as a ligand in biochemical studies, interacting with various proteins and enzymes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it can bind to specific proteins or enzymes, altering their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- n-Methylbenzamide
- 3-Hydroxybenzamide
- 2-Hydroxybenzamide
Uniqueness
3-FORMYL-2-HYDROXY-N-METHYLBENZAMIDE is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methylated amide group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-4-2-3-6(5-11)8(7)12/h2-5,12H,1H3,(H,10,13) |
InChI Key |
OVFBIPFYXDGUIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)


![2-[(4-Nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B8680145.png)





![2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8680210.png)



